molecular formula C15H24O B1683827 Vetivenol CAS No. 68129-81-7

Vetivenol

Cat. No. B1683827
CAS RN: 68129-81-7
M. Wt: 220.35 g/mol
InChI Key: XCEXBRKEGXBUJE-ATFAPYMMSA-N
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Description

Vetivenol is a compound found in the essential oil of the vetiver plant (Vetiveria zizanioides). It is a clear, colorless, mobile liquid with a characteristic odor . The molecular formula of Vetivenol is C15H24O .


Synthesis Analysis

The vetiver root has been used to extract essential oil, which contains Vetivenol, using two different techniques: hydrodistillation and steam distillation . Hydrodistillation has been found to be preferable due to its quicker extraction times, simplicity of use, and capacity to produce greater yields .


Molecular Structure Analysis

The molecular structure of Vetivenol can be represented by the IUPAC Standard InChI: InChI=1S/C15H24O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12,14,16H,5-6,8-9H2,1-4H3/t12-,14?,15+/m0/s1 .

Scientific Research Applications

Veterinary Research and Global Relevance

Veterinary research, including the study of substances like Vetivenol, plays a crucial role in global health. It encompasses a wide range of areas such as food safety, zoonotic diseases, and the development of new drugs and therapies. The societal and global impact of veterinary science cannot be overstated, with its contributions reaching into public health, food production, and ecosystem stability. Cross-disciplinary collaborations and substantial research investment are pivotal for veterinary research to address pressing challenges like food-borne pathogens and infectious diseases (Christopher, 2015).

Veterinary Drug Research and PET Imaging

Positron Emission Tomography (PET) has emerged as a significant tool in veterinary drug research, offering insights into pharmacokinetic and pharmacodynamic events in both animals and humans. PET imaging, when applied in veterinary drug research, can provide a unique perspective on the behavior, therapeutic effects, and interactions of drugs, including compounds like Vetivenol. This methodology is invaluable in the early stages of drug development, facilitating longitudinal studies and the examination of genetically altered animals (Fowler et al., 1999).

Ethical Standards in Veterinary Research

The ethical dimension of veterinary research is paramount. Publications in the field must adhere to high ethical standards concerning animal welfare. Manuscripts that do not comply with guidelines such as the UK Animals (Scientific Procedures) Act and the European Directive on the protection of animals used for scientific purposes are rejected. This ensures that the research conducted and published respects the welfare of animals and adheres to strict ethical considerations (McNeilly & MacMillan, 2020).

Veterinary Medicine and Skillful Performance

The practice of veterinary medicine, including the application and study of substances like Vetivenol, is often a balance between scientific knowledge and the unpredictability of real-world cases. Veterinarians navigate the gap between the precise, unambiguous knowledge gained through research and the often indeterminate nature of clinical practice. This dynamic underscores the complexity and the art of veterinary practice, where professionals constantly adapt their scientific knowledge to the nuanced needs of individual cases (Clarke & Knights, 2018).

Future Directions

The future directions of Vetivenol research could involve a deeper exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This would require a thorough review and analysis of relevant academic papers .

properties

IUPAC Name

(5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12,14,16H,5-6,8-9H2,1-4H3/t12-,14?,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEXBRKEGXBUJE-ATFAPYMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C=C(C12CCC(=C(C)C)C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C=C([C@@]12CCC(=C(C)C)C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vetivenol

CAS RN

68129-81-7
Record name Vetiverol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068129817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vetiverol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
SH Soidrou, A Farah, B Satrani, M Ghanmi… - World Journal of …, 2020 - researchgate.net
This study aims to determine the chemical composition, antioxidant and antimicrobial activity of Essential oil from roots of Vetiveria zizanioides. Essential oil was obtained by …
Number of citations: 5 www.researchgate.net
NY Yang, QR Li, X Zhang, FL Zeng, XC Shen… - Evidence-Based …, 2022 - hindawi.com
… e major components that were primarily responsible for the efficacy of inhibiting microglial activation of EOVJRR were discovered as vetivenol, bornyl acetate, seychellene, and β-…
Number of citations: 1 www.hindawi.com
D Nidhi, SS Chhonkar, CS Raghav - Indian Forester, 2011 - cabdirect.org
… in the content (%) of-amorphene,-vetivenene and khusimone and continuous decrease in the content of khusimene,-humulene,-longipinene, gurjunene, khusimol and bicyclo-vetivenol …
Number of citations: 0 www.cabdirect.org
TM WARNE JR - 1970 - search.proquest.com
… Bicyclo-vetivenol … Tricyclo-vetivenol Khusimol Khusenol …
Number of citations: 1 search.proquest.com
DP Anonis, C Perfumer… - Perfumer and Flavorist, 2004 - img.perfumerflavorist.com
Mode of production, yield, type of oil: Vetiver oil is obtained by distillation of Vetiveria zizanioides roots. Steam distillation is a more recent method used, and it gives a better yield of the …
Number of citations: 4 img.perfumerflavorist.com
N Amalia, S Sukrasno, I Fidrianny - 2021 - nanobioletters.com
Vetiver oil is a type of essential oil extracted from the vetiver plant's roots. Vetiver oil is commonly used as a major odor contributor in the fragrance and aromatherapy industry. This …
Number of citations: 2 nanobioletters.com
A Novita, LAM Siregar, RN Rosmayati - SABRAO J. Breed. Genet, 2023 - sabraojournal.org
… Vetiver oil has a soft and subtle aroma due to the ester of vetinenic acid and vetivenol compounds. For essential oils, the world's prerequisite is increasing every year because of the …
Number of citations: 0 sabraojournal.org
MT Bogert - Journal of Chemical Education, 1931 - ACS Publications
The isolation of w-pentadecane, Ci6H32, by Van Romburgh (1) from the essential oil of the rhizomes of Kaempferia galanga, L., is noteworthy, because of the occurrence of derivatives …
Number of citations: 1 pubs.acs.org
R Piratheepkumar, P Vijitha - Int J Complement Alt Med, 2021 - researchgate.net
Plectranthus vettiveroides is widely distributed throughout the Sri Lanka. The plant is used as folk medicine in the treatment flatulence, liver disease and jaundice. The plant has bitter …
Number of citations: 0 www.researchgate.net
L Del Giudice, DR Massardo, P Pontieri… - Environmental …, 2008 - Wiley Online Library
Vetiver is the only grass cultivated worldwide for the root essential oil, which is a mixture of sesquiterpene alcohols and hydrocarbons, used extensively in perfumery and cosmetics. …

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